molecular formula C24H29N3O3 B12155713 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12155713
M. Wt: 407.5 g/mol
InChI Key: PZUGJPYUJIXIGX-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound. Its chemical structure consists of a piperidine ring substituted with a benzyl group and an indole carboxamide moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Straightforward Synthesis:

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
  • Reagents: Boron-based reagents (e.g., boronic acids) are employed for Suzuki–Miyaura coupling reactions.
  • Catalysts: Palladium-based catalysts facilitate the coupling reactions.
  • Temperature: Typically carried out at room temperature or under mild heating conditions.
Industrial Production::
  • Industrial-scale production methods involve optimization of the synthetic route, purification steps, and scalability considerations.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Suzuki–Miyaura Coupling:

    Reduction: Reduction of the carbonyl group in the indole carboxamide moiety can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development, targeting specific receptors or enzymes.

    Neuropharmacology: Investigations focus on its effects on neurotransmitter systems and potential therapeutic applications.

    Cancer Research: Studies examine its impact on cancer cell growth and apoptosis.

    Chemical Biology: Compound X serves as a valuable tool for probing biological pathways.

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its unique combination of structural features. Similar compounds include related piperidine derivatives and indole-based molecules.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-26-20-7-5-4-6-18(20)15-21(26)24(28)25-19-10-12-27(13-11-19)16-17-8-9-22(29-2)23(14-17)30-3/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,25,28)

InChI Key

PZUGJPYUJIXIGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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